molecular formula C5H12ClNO B1228857 N-Methylmorpholine hydrochloride CAS No. 3651-67-0

N-Methylmorpholine hydrochloride

Cat. No.: B1228857
CAS No.: 3651-67-0
M. Wt: 137.61 g/mol
InChI Key: BTJRKNUKPQBLAL-UHFFFAOYSA-N
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Description

N-Methylmorpholine hydrochloride is an organic compound with the chemical formula C5H12ClNO. It is a white crystalline solid that is soluble in water and most organic solvents. This compound is widely used in various fields, including organic synthesis, catalysis, and as an intermediate in the production of other chemicals .

Biochemical Analysis

Biochemical Properties

N-Methylmorpholine hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is used in the synthesis of N-butyl-N-methylmorpholinium bromide by reacting with bromobutane . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it may alter the expression of genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be hygroscopic, which means it can absorb moisture from the environment, potentially leading to degradation over time. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and negative impacts on overall cellular health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the activity of enzymes involved in the synthesis and degradation of specific metabolites. This interaction can lead to changes in metabolite levels and alterations in metabolic flux, ultimately impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function. Studies have shown that this compound can localize to various subcellular regions, influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylmorpholine hydrochloride is typically synthesized by reacting N-methylmorpholine with hydrochloric acid. The reaction is straightforward and involves the addition of hydrochloric acid to a solution of N-methylmorpholine, followed by purification through crystallization or distillation .

Industrial Production Methods: In industrial settings, N-methylmorpholine is produced by the reaction of methylamine and diethylene glycol or by the hydrogenolysis of N-formylmorpholine . The resulting N-methylmorpholine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: N-Methylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.

Major Products:

    Oxidation: N-Methylmorpholine N-oxide.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

N-Methylmorpholine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced solubility in water and its ability to act as a hydrochloride salt, making it more suitable for certain applications where the free base form may not be effective.

Properties

IUPAC Name

4-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJRKNUKPQBLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-02-4 (Parent)
Record name N-Methylmorpholine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60190012
Record name N-Methylmorpholine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3651-67-0
Record name N-Methylmorpholinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3651-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmorpholine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmorpholine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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